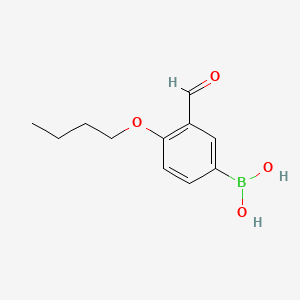

(4-Butoxy-3-formylphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4-Butoxy-3-formylphenyl)boronic acid” is a type of boronic acid. Boronic acids are versatile synthetic building blocks and important intermediates in the preparation of agrochemical and pharmaceutical active ingredients . They are used as stabilizers and inhibitors for enzymes and as bactericides .

Synthesis Analysis

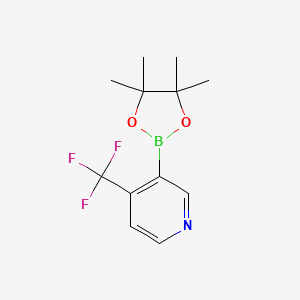

The synthesis of boronic acids like “(4-Butoxy-3-formylphenyl)boronic acid” is typically performed on a nanomole scale with high synthesis success rates . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

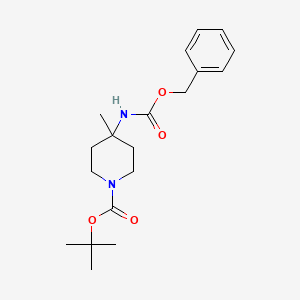

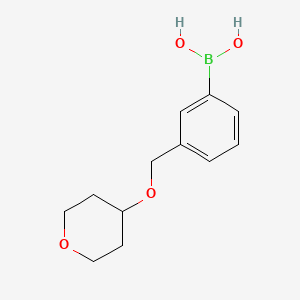

Molecular Structure Analysis

The molecular formula of “(4-Butoxy-3-formylphenyl)boronic acid” is C11H15BO4 . Its average mass is 222.045 Da and its monoisotopic mass is 222.106339 Da .

Chemical Reactions Analysis

Boronic acids, such as “(4-Butoxy-3-formylphenyl)boronic acid”, are commonly used in cross-coupling reactions . They are also used as reagents for palladium-catalyzed Suzuki-Miyaura cross-coupling in water .

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

(4-Butoxy-3-formylphenyl)boronic acid: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. This powerful method enables the formation of carbon–carbon bonds by combining chemically differentiated fragments. Here’s why SM coupling is significant:

- Transmetalation : Rapid transmetalation with palladium (II) complexes facilitates efficient bond formation .

Borinic Acid Derivatives

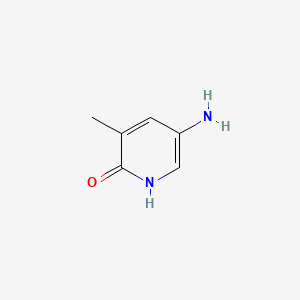

Recent advances highlight the use of boronic acids in various transformations. In particular, 4-formylphenylboronic acid serves as a substrate for Suzuki cross-coupling reactions. Researchers have optimized conditions for efficient coupling reactions, even with substrates containing electron-withdrawing or -donating groups on the aromatic ring .

Conformational Studies

Theoretical calculations reveal that the C3 conformation of 4-formylphenylboronic acid is more stable than other conformations. Understanding these conformations aids in predicting reactivity and behavior in various reactions .

Wirkmechanismus

Target of Action

The primary target of (4-Butoxy-3-formylphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

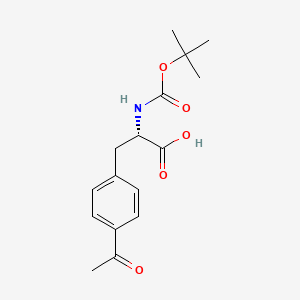

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by (4-Butoxy-3-formylphenyl)boronic acid . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds, including many inhibitors of serine proteases .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability.

Result of Action

The molecular effect of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of various organic compounds, potentially including inhibitors of serine proteases , which can influence the growth, progression, and metastasis of tumor cells .

Action Environment

The action of (4-Butoxy-3-formylphenyl)boronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound is generally environmentally benign , suggesting it may have minimal environmental impact.

Zukünftige Richtungen

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development in this area .

Eigenschaften

IUPAC Name |

(4-butoxy-3-formylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-2-3-6-16-11-5-4-10(12(14)15)7-9(11)8-13/h4-5,7-8,14-15H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMOGUFQKZWEGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCC)C=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743096 |

Source

|

| Record name | (4-Butoxy-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Butoxy-3-formylphenyl)boronic acid | |

CAS RN |

815619-87-5 |

Source

|

| Record name | (4-Butoxy-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)